2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide
Description
This compound features a hybrid heterocyclic scaffold combining an indole moiety linked via an acetamide bridge to a 1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol group. The methyl substituents on the thiadiazole ring enhance steric stability and may influence metabolic resistance.
Properties
IUPAC Name |
2-indol-1-yl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-13-10-17-18(22(3)27(25,26)21(17)2)11-15(13)20-19(24)12-23-9-8-14-6-4-5-7-16(14)23/h4-11H,12H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANNNMIIMWIIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)CN3C=CC4=CC=CC=C43)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is α-glucosidase , an enzyme that plays a crucial role in regulating blood glucose levels by breaking down oligosaccharides and disaccharides to α-glucose. Inhibiting α-glucosidase activity is an effective therapeutic approach for the treatment of type 2 diabetes.
Mode of Action
This compound acts as a non-competitive inhibitor of α-glucosidase. It binds directly to the enzyme, as confirmed by fluorescence quenching experiments. This binding alters the enzyme’s structure, reducing its ability to break down carbohydrates and thus lowering blood glucose levels.
Biochemical Pathways
The compound affects the carbohydrate digestion pathway . By inhibiting α-glucosidase, it prevents the breakdown of oligosaccharides and disaccharides into glucose. This results in a decrease in the amount of glucose absorbed into the bloodstream, helping to control blood glucose levels.
Result of Action
The primary molecular effect of this compound’s action is the reduction of α-glucosidase activity , leading to a decrease in the breakdown of carbohydrates and a subsequent decrease in blood glucose levels. On a cellular level, some selected compounds had no effect on cell viability of human normal hepatocyte (LO2) and human liver cancer (HepG2) cells.
Biological Activity
The compound 2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antiviral , anticancer , and anti-inflammatory properties. The indole moiety is known for its role as a pharmacophore in various bioactive compounds.
Antiviral Activity
Recent studies have indicated that compounds containing indole structures exhibit significant antiviral properties. For instance:
- Indole derivatives have shown efficacy against herpes simplex virus (HSV) and other viral infections by inhibiting viral replication and reducing plaque formation in cell cultures .
- A specific study demonstrated that derivatives similar to the target compound exhibited IC50 values indicating substantial antiviral activity against HSV-1 .
Anticancer Properties
Indole-based compounds have also been investigated for their anticancer potential:
- Research has indicated that modifications on the indole scaffold can enhance cytotoxicity against various cancer cell lines. For example, compounds with thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation .
- In vitro studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Effects
The anti-inflammatory properties of indole derivatives are well-documented:
- Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in experimental models .
- The presence of the thiadiazole moiety may contribute to enhanced anti-inflammatory activity through the modulation of oxidative stress pathways .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Abdel-Gawad et al. (2021) | Antiviral Activity | Indole derivatives showed significant inhibition of HSV-1 with reduced cytotoxicity compared to standard antiviral drugs. |
| Luo et al. (2021) | Anticancer Activity | Indole-thiadiazole derivatives exhibited high cytotoxicity against HepG2 cells with IC50 values lower than existing chemotherapeutics. |
| Recent Advances Review (2023) | Biological Properties | Highlighted the versatility of indole derivatives in modulating multiple biological targets, enhancing their pharmacological profiles. |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Viral Replication : The compound likely interferes with viral entry or replication processes within host cells.
- Induction of Apoptosis : It may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Modulation of Inflammatory Pathways : By inhibiting key inflammatory mediators, it reduces tissue damage associated with chronic inflammation.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the potential of indole derivatives in combating viral infections. The indole scaffold is known for its ability to bind to multiple receptors with high affinity, which enhances the development of effective antiviral agents. For instance, compounds similar to the target compound have shown significant activity against viruses such as herpes simplex virus (HSV) and hepatitis B virus (HBV) due to their ability to inhibit viral replication .
Case Study: Antiviral Efficacy
A study conducted by Abdel-Gawad et al. synthesized various indole derivatives and tested their antiviral properties against HSV-1. Among these derivatives, certain compounds exhibited a marked reduction in viral plaque formation compared to standard antiviral agents like aphidicolin . This suggests that the indole component of our target compound could contribute similarly to its antiviral efficacy.
Anticancer Activity
The anticancer potential of 2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide has been explored in various studies. Indole derivatives are recognized for their ability to induce apoptosis in cancer cells through multiple mechanisms.
Anti-inflammatory Effects
Another significant application of this compound lies in its anti-inflammatory properties. Indoles have been shown to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Experimental Findings
In vitro studies have demonstrated that indole derivatives can reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which play critical roles in inflammatory responses. The unique structure of this compound may enhance its effectiveness in modulating these inflammatory pathways.
Summary Table of Applications
Chemical Reactions Analysis
Alkylation and Arylation Reactions
The indole nitrogen and the thiadiazole ring’s exocyclic nitrogen are primary sites for alkylation.
-
Example : Methylation of the thiadiazole nitrogen using iodomethane in the presence of K₂CO₃ yields mono-alkylated derivatives, as observed in structurally similar systems .
Hydrolysis and Functional Group Interconversion
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Product | Citations |
|---|---|---|---|
| Acid Hydrolysis | HCl (6M), reflux | Carboxylic acid derivative | |
| Base Hydrolysis | NaOH (aq.), ethanol | Sodium carboxylate |
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Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming intermediates that collapse to release ammonia/amine .
Cyclization Reactions
Condensation reactions involving the indole or thiadiazole moieties enable heterocycle formation:
-
Example : Reaction with anthranilamide under acidic conditions forms tricyclic quinazolinone hybrids, leveraging the indole’s electron-rich aromatic system .
Electrophilic Substitution
The indole ring participates in electrophilic substitution at the C3 position:
| Reaction Type | Reagents/Conditions | Product | Citations |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitroindole derivative | |
| Sulfonation | SO₃, DCM | Indole-3-sulfonic acid |
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Regioselectivity : The C3 position of indole is highly reactive due to conjugation with the NH group .
Redox Reactions
The thiadiazole’s dioxido group and indole’s π-system participate in redox processes:
| Reaction Type | Reagents/Conditions | Product | Citations |
|---|---|---|---|
| Reduction | NaBH₄, MeOH | Partial saturation of thiadiazole | |
| Oxidation | H₂O₂, AcOH | Sulfone stabilization |
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Example : Controlled reduction with NaBH₄ selectively saturates the thiadiazole ring without affecting the indole .
Nucleophilic Acyl Substitution
The acetamide’s carbonyl group reacts with nucleophiles:
| Reaction Type | Reagents/Conditions | Product | Citations |
|---|---|---|---|
| Aminolysis | NH₃ (g), THF | Substituted urea derivatives | |
| Thioester Formation | RSH, DCC, DMAP | Thioacetamide analogs |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
| Reaction Type | Reagents/Conditions | Product | Citations |
|---|---|---|---|
| Heck Reaction | Pd(OAc)₂, PPh₃, styrene | Alkenyl-indole derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, ArNH₂ | Arylamino-functionalized compounds |
Comparison with Similar Compounds
Research Findings and Implications
The target compound’s structural hybridity positions it as a promising candidate for further pharmacological evaluation. Its sulfone and methyl groups differentiate it from analogs with halogens or methoxy substituents, which are often associated with enhanced bioactivity but higher toxicity. Future work should prioritize:
In vitro assays to compare its efficacy with 9c (antimicrobial) and 2a–i (anticancer).
ADMET profiling to assess advantages over less polar analogs.
X-ray crystallography (using SHELX-based methods, as in ) to resolve binding modes .
Preparation Methods
Initial Formation of Benzo[c]Thiadiazole
The parent heterocycle is synthesized via cyclization of o-phenylenediamine with thionyl chloride, yielding benzo[c]thiadiazole.
Methylation and Sulfonation
Methylation :
- Positions 1 and 3 are methylated using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
- Position 6 is methylated via Friedel-Crafts alkylation with methyl chloride and AlCl₃.
Sulfonation :
Introduction of the Amine Group
Nitration at position 5 (HNO₃/H₂SO₄) followed by reduction (H₂/Pd-C) yields the 5-amino derivative.
Table 1: Key Steps in Benzo[c]Thiadiazole Synthesis
Functionalization of the Indole Moiety
Regioselective Alkylation at the 1-Position
Indole is alkylated at the 1-position using bromoacetic acid tert-butyl ester under Mitsunobu conditions (DIAD, PPh₃). Hydrolysis with TFA yields 2-(1H-indol-1-yl)acetic acid.
Critical Parameters :
- Avoiding N-alkylation at position 3 requires bulky phosphine ligands.
- Tert-butyl ester protection prevents decarboxylation during hydrolysis.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Activation of 2-(1H-indol-1-yl)acetic acid with EDCl/HOBt in DMF, followed by reaction with the benzo[c]thiadiazole amine, affords the target compound in 68–75% yield.
Mixed Anhydride Method
Using isobutyl chloroformate and N-methylmorpholine, the mixed anhydride intermediate reacts with the amine to yield the acetamide (62% yield).
Table 2: Amide Coupling Conditions Comparison
| Method | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| EDCl/HOBt | EDCl, HOBt, DMF | DMF | 75 | |
| Mixed Anhydride | iBuOCOCl, NMM | THF | 62 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
- DMAP : Accelerates acyl transfer in EDCl-mediated couplings, reducing reaction time from 24 h to 12 h.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O) confirms ≥98% purity.
Challenges and Alternative Approaches
Competing Side Reactions
Alternative Indole Activation
- Schiff Base Intermediates : Condensation of indole-3-carbaldehyde with amines, though this approach favors C-3 over C-1 substitution.
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves coupling indole derivatives with functionalized benzo[c][1,2,5]thiadiazole acetamide precursors. Acylating agents like acetic anhydride under basic conditions (e.g., pyridine) are used to introduce the indole moiety . For the thiadiazole-dioxido core, optimized reflux conditions in acetic acid with sodium acetate as a base can enhance yield and purity, as demonstrated in analogous syntheses of thiazole-indole hybrids . Reaction parameters (temperature, solvent, catalyst) must be rigorously controlled to avoid side products.
Q. Which spectroscopic techniques are critical for confirming structural integrity?
Key techniques include:
- 1H/13C NMR : To verify substituent positions and confirm the absence of unreacted intermediates (e.g., indole NH protons, methyl groups on the thiadiazole ring) .
- IR spectroscopy : To identify characteristic functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetamide group) .
- X-ray diffraction (XRD) : For absolute confirmation of molecular geometry and bond lengths, particularly for the thiadiazole-dioxido moiety .
Q. What preliminary biological screening approaches are recommended for assessing bioactivity?
- Antimicrobial assays : Disk diffusion or broth microdilution methods against Gram-positive/negative bacteria and fungi to evaluate MIC (Minimum Inhibitory Concentration) .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) to identify potential therapeutic pathways .
Advanced Research Questions
Q. How can computational chemistry tools improve the design of derivatives?
- Reaction path optimization : Quantum mechanical calculations (DFT) predict transition states and energetics for modifying substituents on the indole or thiadiazole rings .
- Docking studies : Molecular docking with target proteins (e.g., kinases) identifies key binding interactions, guiding the introduction of functional groups (e.g., halogens for hydrophobic pockets) .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Parameter validation : Cross-check computational models (e.g., force fields, solvation models) with experimental data from analogous compounds .
- Dynamic simulations : Molecular dynamics (MD) simulations over nanosecond timescales reveal conformational flexibility missed in static docking .
- Synchrotron-assisted XRD : High-resolution crystallography resolves discrepancies in predicted vs. observed binding modes .
Q. How can reaction conditions be optimized for synthesizing novel analogs with modified thiadiazole rings?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve cross-coupling efficiency for introducing aryl/heteroaryl groups .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ionic liquids reduce side reactions .
- Microwave-assisted synthesis : Accelerates reaction kinetics for time-sensitive steps (e.g., cyclization of the thiadiazole ring) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity across studies?
- Standardize assays : Use identical cell lines, incubation times, and controls to minimize variability .
- Dose-response validation : Repeat experiments with gradient concentrations to confirm IC₅₀ reproducibility .
- Metabolite profiling : LC-MS identifies degradation products that may skew bioactivity results .
Methodological Best Practices
Q. What experimental controls are essential for reproducibility in synthesis?
- Negative controls : Omit key reagents (e.g., acylating agents) to confirm reaction specificity .
- Inert atmosphere : Use argon/nitrogen to prevent oxidation of sensitive intermediates (e.g., indole NH groups) .
- TLC monitoring : Track reaction progress in real-time to optimize quenching points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
